AGK2

Vue d'ensemble

Description

AGK2 est un inhibiteur sélectif de la sirtuine 2 (SIRT2), un membre de la famille des sirtuines, protéines qui présentent une activité de désacétylase ou d’ADP-ribosyltransférase. La sirtuine 2 est principalement localisée dans le cytoplasme et joue un rôle crucial dans divers processus cellulaires, notamment la régulation du cycle cellulaire, l’autophagie, la myélinisation et la neurodégénérescence . This compound a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans les maladies neurodégénératives et le cancer .

Applications De Recherche Scientifique

Neurodegenerative Diseases: AGK2 has shown promise in protecting dopamine neurons from α-synuclein toxicity in models of Parkinson’s disease.

Cancer: This compound has demonstrated anticancer effects by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Cardiovascular Diseases: This compound has been shown to protect against cardiac hypertrophy and ischemic injury by modulating the activity of nuclear factor (erythroid-derived 2)-like 2 (NRF2).

Metabolic Disorders:

Mécanisme D'action

AGK2 exerce ses effets principalement par l’inhibition de la sirtuine 2 (SIRT2). La sirtuine 2 est une désacétylase dépendante de NAD± qui régule divers processus cellulaires en désacétylant les protéines cibles . L’inhibition de la sirtuine 2 par this compound entraîne l’accumulation de protéines acétylées, ce qui peut moduler l’expression génique, la progression du cycle cellulaire et l’apoptose . This compound s’est avéré interagir avec le site actif de la sirtuine 2, empêchant la liaison du NAD+ et la désacétylation subséquente des protéines cibles .

Analyse Biochimique

Biochemical Properties

AGK2 interacts with the enzyme SIRT2, inhibiting its activity . This interaction is selective and reversible, with this compound showing little to no effect on other sirtuins such as SIRT1 and SIRT3 at concentrations over 40 μM . The inhibition of SIRT2 by this compound leads to an increase in the acetylation of tubulin heterodimers .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, in HeLa cells expressing SIRT2-myc, this compound effectively inhibited SIRT2-myc activity . In H4 cells transfected with α-Syn, this compound dose-dependently reduced α-Syn-mediated toxicity . In primary rat astrocytes, this compound significantly inhibited astrocyte viability and proliferation and also inhibited astrocyte activation induced by beta amyloid 1-42 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to SIRT2, inhibiting its deacetylase activity . This leads to an increase in the acetylation of α-tubulin, a substrate of SIRT2 . The increased acetylation of α-tubulin has been linked to the neuroprotective effects of this compound .

Dosage Effects in Animal Models

The effects of this compound in animal models have been studied, particularly in the context of neurodegenerative diseases. For example, in a mouse model of Parkinson’s disease, this compound was found to rescue dorsomedial neurons in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the regulation of the SIRT2 pathway . By inhibiting SIRT2, this compound can modulate the acetylation status of α-tubulin, a key component of the cell’s cytoskeleton .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Since this compound is a SIRT2 inhibitor and SIRT2 is mainly expressed in the cytoplasm of neurons , it is reasonable to infer that this compound may also be localized in the cytoplasm where it can interact with its target.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

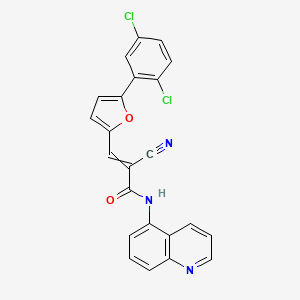

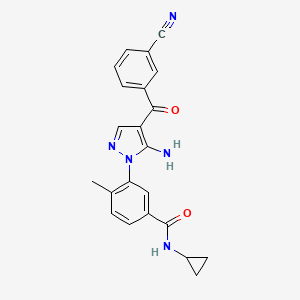

AGK2 peut être synthétisé par un processus en plusieurs étapes impliquant les étapes clés suivantes :

Formation de la structure de base : La synthèse commence par la préparation de la structure de base, qui implique la réaction du 2,5-dichlorobenzaldéhyde avec le furfural en présence d’une base pour former un cycle furane.

Introduction du groupe cyano : Le groupe cyano est introduit par une réaction de condensation de Knoevenagel entre le dérivé furane et le malononitrile.

Formation du cycle quinoléine : La dernière étape implique la réaction de l’intermédiaire avec le 2-aminobenzonitrile pour former le cycle quinoléine, ce qui entraîne la formation d’this compound.

Méthodes de production industrielle

La production industrielle d’this compound suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs à haut débit, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

AGK2 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Substitution : Les réactions de substitution impliquent souvent l’utilisation d’agents halogénants, de nucléophiles et de solvants appropriés.

Principaux produits formés

Oxydation : Dérivés oxydés d’this compound avec des modifications au niveau du cycle furane.

Réduction : Formes réduites d’this compound avec des modifications au niveau du groupe cyano.

Substitution : Dérivés substitués d’this compound avec divers groupes fonctionnels introduits au niveau du cycle quinoléine.

Applications de la recherche scientifique

Maladies neurodégénératives : This compound s’est avéré prometteur pour protéger les neurones dopaminergiques de la toxicité de l’α-synucléine dans des modèles de maladie de Parkinson.

Cancer : This compound a démontré des effets anticancéreux en inhibant la prolifération cellulaire et en induisant l’apoptose dans diverses lignées de cellules cancéreuses.

Maladies cardiovasculaires : This compound s’est avéré protéger contre l’hypertrophie cardiaque et les lésions ischémiques en modulant l’activité du facteur nucléaire (érythroïde dérivé 2)-like 2 (NRF2).

Troubles métaboliques :

Comparaison Avec Des Composés Similaires

AGK2 est l’un des nombreux inhibiteurs de la sirtuine 2, et il est connu pour sa grande sélectivité et sa puissance. Des composés similaires incluent :

Composé 4.27 : Un puissant inhibiteur de la sirtuine 1 qui cible également le site de liaison du NAD+.

Fluvastatine sodique : Identifié comme un inhibiteur potentiel de la sirtuine 2 par criblage informatique et in vitro.

This compound est unique en ce qu’il est très sélectif pour la sirtuine 2 par rapport aux autres isoformes de sirtuines, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de la sirtuine 2 dans divers processus biologiques .

Propriétés

IUPAC Name |

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-5-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13Cl2N3O2/c24-15-6-8-19(25)18(12-15)22-9-7-16(30-22)11-14(13-26)23(29)28-21-5-1-4-20-17(21)3-2-10-27-20/h1-12H,(H,28,29)/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENPFFEMUOOGK-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304896-28-4 | |

| Record name | AGK-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304896284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGK-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AGK-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDF0L8606A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AGK2 is a selective inhibitor of Sirtuin 2 (SIRT2) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

A: this compound binds to SIRT2 and inhibits its deacetylase activity, preventing the removal of acetyl groups from lysine residues on target proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This leads to increased acetylation of various proteins involved in diverse cellular processes.

ANone: The downstream effects of this compound are diverse and context-dependent, influencing various cellular pathways, including:

- Increased α-tubulin acetylation: leading to changes in microtubule stability and dynamics [].

- Increased p53 acetylation: potentially impacting cell cycle regulation and apoptosis [].

- Modulation of inflammatory responses: this compound has been shown to attenuate inflammatory responses in models of sepsis, asthma, and neuroinflammation [, , , , ].

- Regulation of cell proliferation and migration: this compound can inhibit cell proliferation and migration in various cancer cell lines [, , , ].

- Impact on glucose homeostasis and energy metabolism: Studies suggest that this compound may influence glucose metabolism and energy production in different cell types [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)

![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)